

# A Toxicological Profile of Swietenine: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	Swietenine	
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#### **Executive Summary**

Swietenine, a prominent tetranortriterpenoid isolated from the seeds of Swietenia macrophylla King (Meliaceae), is a compound of significant interest for its therapeutic potential, particularly in managing diabetes and its complications.[1][2][3] As with any potential therapeutic agent, a thorough understanding of its toxicological profile is paramount for safe and effective drug development. This technical guide provides a comprehensive overview of the existing toxicological data on **Swietenine** and its source material, S. macrophylla seeds. The available evidence from in vivo acute toxicity studies in rodent models suggests a low systemic toxicity profile, with a high lethal dose (LD50) exceeding 2000 mg/kg for the seed extract.[1] However, in vitro studies reveal dose-dependent cytotoxicity against various cell lines, with more pronounced effects observed in cancer cells. Mechanistic studies have primarily elucidated Swietenine's therapeutic actions, including the activation of the cytoprotective AKT/Nrf2/HO-1 signaling pathway and the down-regulation of the pro-inflammatory NF-kB pathway. [4][5] This guide consolidates quantitative data, details key experimental protocols, and visualizes critical workflows and pathways to serve as a foundational resource for researchers. It also highlights significant data gaps, notably the absence of chronic toxicity and genotoxicity studies, underscoring the need for further investigation to establish a complete safety profile for Swietenine.

## **In Vivo Toxicity Studies**



The assessment of systemic toxicity through in vivo models is a critical first step in evaluating the safety of a new chemical entity. Studies on **Swietenine** and its source material have primarily focused on acute oral toxicity.

## **Acute Oral Toxicity**

Acute toxicity studies on the seeds of Swietenia macrophylla (SMS), from which **Swietenine** is derived, have been conducted in rodent models. A key study administered a single oral dose of 2 g/kg body weight (bw) of SMS to Sprague Dawley rats.[6][7] Over a 14-day observation period, the study reported no mortalities, signs of toxicity, or significant alterations in the general behavior of the animals.[6][7] Furthermore, there were no significant changes in body weight, food and water consumption, relative organ weights, or key hematological and biochemical parameters compared to the control group.[6][7] Histopathological examination of vital organs, including the liver, kidneys, and lungs, revealed no significant architectural changes.[6][8] The study concluded that the LD50 for the seed extract is greater than 2000 mg/kg, and the rat dose of 2 g/kg bw is equivalent to a human dose of 325 mg/kg bw, suggesting a wide safety margin for acute exposure.[1][6] Another study on the ethyl acetate fraction of the seed extract at a dose of 2 g/kg bw in mice also reported no morbidity or mortality over 14 days.[9][10] Purified **Swietenine** has been reported to be non-toxic at its therapeutic doses of 25 and 50 mg/kg in animal models.[1]

### **Table 1: Summary of In Vivo Acute Toxicity Data**



Test Substance	Species/Str ain	Dose	Route of Administrat ion	Observatio n Period	Key Findings & LD50
Swietenia macrophylla Seed Powder	Rat (Sprague Dawley)	2 g/kg bw	Oral	14 Days	No mortality or signs of toxicity observed.[6] [7][8]
Swietenia macrophylla Seed Extract	Not Specified	>2000 mg/kg	Not Specified	Not Specified	LD50 > 2000 mg/kg.[1]
Ethyl Acetate Fraction of S. macrophylla Seed	Mouse (Balb/c)	2 g/kg bw	Oral	14 Days	No mortality or morbidity observed.[9] [10]
Swietenine (Purified)	Rat	25 mg/kg & 50 mg/kg	Oral	Not Specified	Reported as non-toxic at these therapeutic doses.[1][3]

## **Sub-acute and Chronic Toxicity**

A comprehensive review of the available literature indicates a significant data gap in the sub-acute and chronic toxicological evaluation of **Swietenine** and S. macrophylla extracts.[9] Long-term studies are essential to determine the potential for cumulative toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL) for repeated dosing, which is critical for developing drugs intended for chronic use.

## **Experimental Protocols & Workflows**

Standardized protocols are crucial for the reproducibility and reliability of toxicological data. The following sections detail the methodologies used in the key cited studies.

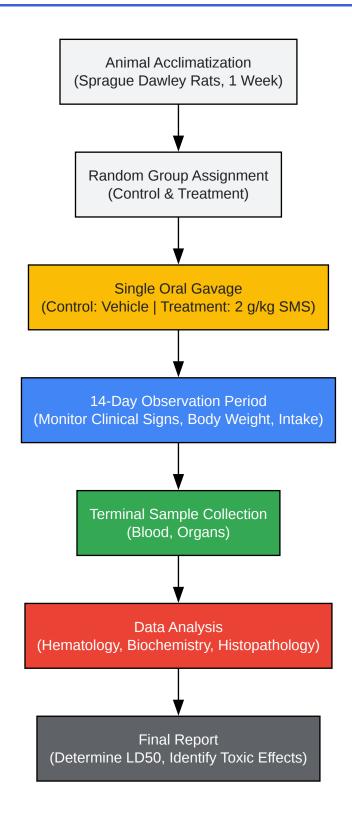


## **Protocol: Acute Oral Toxicity in Rodents**

This protocol is based on the methodology described for the acute toxicity testing of S. macrophylla seeds in Sprague Dawley rats, which aligns with general principles of OECD guideline 425.[6][7]

- Test Animals: Healthy, young adult (8-week old) male and female Sprague Dawley rats, acclimatized for at least one week before the study.
- Housing: Housed in standard conditions with controlled temperature and a 12-hour light/dark cycle, with ad libitum access to standard pellet diet and water.
- Groups: A minimum of two groups: a control group receiving the vehicle (e.g., olive oil) and a treatment group.
- Dose Administration: The test substance (S. macrophylla seed powder) is suspended in the vehicle and administered as a single oral gavage at a dose of 2 g/kg bw. Animals are fasted overnight prior to dosing.
- Observation Period: Animals are observed for 14 consecutive days.
- Parameters Monitored:
  - Mortality and Clinical Signs: Observed continuously for the first few hours post-dosing and daily thereafter for any signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).
  - Body Weight: Recorded on Day 0 (prior to dosing), Day 7, and Day 14.
  - Food and Water Intake: Monitored weekly.
  - Necropsy and Histopathology: At the end of the 14-day period, all animals are euthanized.
     A complete necropsy is performed, and the relative weights of vital organs (liver, kidneys, heart, lungs, spleen, etc.) are calculated. Organs are preserved in 10% neutral buffered formalin for histopathological examination.
  - Hematology and Clinical Biochemistry: Blood samples are collected for analysis of hematological parameters (e.g., RBC, WBC, hemoglobin) and biochemical markers of organ function (e.g., ALT, AST for liver; BUN, creatinine for kidney).





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Diagram 1: General workflow for in vivo acute oral toxicity testing.

# **In Vitro Toxicity Studies**



In vitro assays using cell cultures are fundamental for high-throughput screening and for elucidating mechanisms of toxicity at the cellular level.

## Cytotoxicity

The cytotoxic potential of **Swietenine** and S. macrophylla extracts has been evaluated against a panel of cell lines. The results indicate that the cytotoxicity is dependent on the type of extract, the concentration, and the cell line used. Non-polar extracts (chloroform, ethyl acetate, hexane) of S. macrophylla seeds were found to be more cytotoxic to HepG2 human liver cancer cells than more polar extracts (ethanol, methanol).[9] The ethyl acetate fraction exhibited an IC50 value of 35.5 µg/mL against HCT-116 colon carcinoma cells.[11]

Several limonoid compounds isolated from the seeds, including swietenolide and **swietenine** acetate, demonstrated hepatotoxic effects towards the HuH-7 human liver cancer cell line, with IC50 values ranging from 68 to 116  $\mu$ M.[9] Purified **Swietenine** itself was found to be cytotoxic to RAW 264.7 murine macrophage cells at concentrations above 25  $\mu$ M.[4] Conversely, a saponin isolated from the seeds showed much lower toxicity against 3T3-L1 pre-adipocytes (IC50: 148.90  $\mu$ g/mL) and RAW 264.7 cells (IC50: 84.78  $\mu$ g/mL), suggesting a better safety profile for this specific compound in these cell lines.[12]

## **Table 2: Summary of In Vitro Cytotoxicity Data**



Test Substance	Cell Line	Assay	Incubation Time	IC50 / LC50 Value
S. macrophylla Ethyl Acetate Fraction	HCT 116 (Colon Carcinoma)	MTT	72 h	35.5 μg/mL[11]
Swietenolide	HuH-7 (Human Liver Cancer)	Not Specified	Not Specified	68 μM[9]
Swietenine Acetate	HuH-7 (Human Liver Cancer)	Not Specified	Not Specified	83 μM[9]
Swietenine	RAW 264.7 (Murine Macrophage)	MTT	Not Specified	Cytotoxic at >25 μM[4]
Saponin Isolate from S. macrophylla	3T3-L1 (Pre- adipocyte)	MTT	24 h	148.90 μg/mL[12]
Saponin Isolate from S. macrophylla	RAW 264.7 (Murine Macrophage)	MTT	24 h	84.78 μg/mL[ <mark>12</mark> ]
S. macrophylla Leaves Ethanol Extract	Brine Shrimp Nauplii	Brine Shrimp Lethality	24 h	< 500 μg/mL (Considered toxic)[13]

## Genotoxicity

There is currently no available data from specific genotoxicity assays, such as the Ames test, micronucleus assay, or chromosomal aberration test, for **Swietenine**. This represents a critical gap in its toxicological profile, as genotoxicity assessment is a regulatory requirement for new drug candidates.

## **Protocol: MTT Cell Viability Assay**

The MTT assay is a colorimetric method used to assess cell viability and is a standard tool for cytotoxicity screening.[9][11]

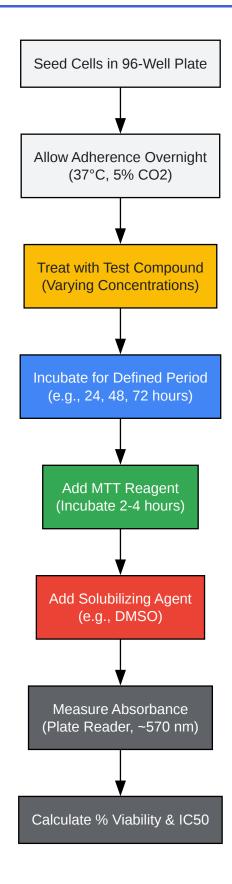
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- Cell Culture: Cells (e.g., HepG2, HCT 116) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
- Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test substance (Swietenine or extract), a vehicle control (e.g., DMSO), and a positive control.
- Incubation: Cells are incubated with the test substance for a defined period (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 2-4 hours.
- Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to a purple formazan precipitate. A solubilizing agent (e.g., DMSO or acidified isopropanol) is then added to dissolve the formazan crystals.
- Data Acquisition: The absorbance of the resulting purple solution is measured using a
  microplate reader at a specific wavelength (typically ~570 nm). Cell viability is expressed as
  a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration
  that inhibits 50% of cell growth) is calculated from the dose-response curve.





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Diagram 2: Standard workflow for in vitro cytotoxicity screening using the MTT assay.



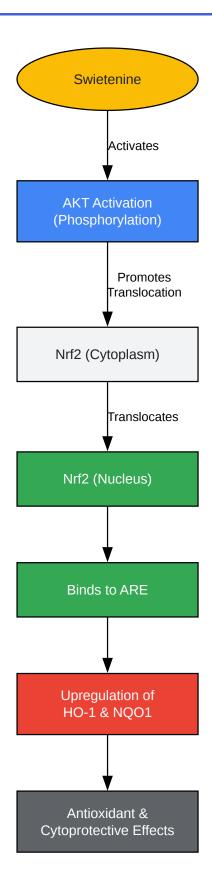
## **Mechanistic Insights: Signaling Pathways**

Understanding the molecular pathways modulated by a compound is crucial for interpreting toxicological data. For **Swietenine**, the identified pathways are largely associated with its therapeutic, cytoprotective, and anti-inflammatory effects rather than overt toxicity.

## Nrf2-Mediated Cytoprotection and Antioxidant Response

Multiple studies have shown that **Swietenine** exerts a protective effect against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][14] Nrf2 is a master regulator of the antioxidant response. Under basal conditions, it is kept inactive in the cytoplasm. Upon activation by compounds like **Swietenine**, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[4][14] Studies show that **Swietenine**'s activation of this pathway is mediated, at least in part, through the upstream AKT signaling cascade.[5][15] This mechanism underlies its protective effect in models of nonalcoholic fatty liver disease and oxidative cell injury.[5][14]





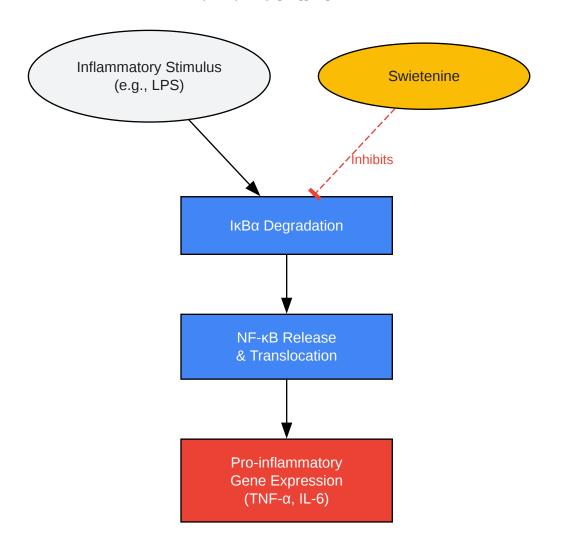
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Diagram 3: **Swietenine**'s activation of the cytoprotective AKT/Nrf2/HO-1 pathway.



### **Modulation of Inflammatory Pathways**

Chronic inflammation is a key driver of many diseases. **Swietenine** has demonstrated anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB dimer is released from its inhibitor, IκBα, and translocates to the nucleus to promote the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6). **Swietenine** has been shown to down-regulate these mediators by interfering with the NF-κB activation process.[4] Further studies show it regulates the NF-κB/NLRP3/Caspase-1 signaling pathway, which is crucial in the inflammatory response associated with diabetic nephropathy.[16][17]



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Diagram 4: **Swietenine**'s inhibitory effect on the NF-κB inflammatory pathway.



#### **Conclusion and Future Directions**

The current body of evidence suggests that **Swietenine** has a favorable acute toxicity profile in vivo, with no adverse effects observed at high single doses in rodent models. However, its in vitro cytotoxicity, particularly in cancer cell lines and with non-polar extracts of its source material, warrants careful consideration for dose and formulation development. The compound's interaction with key cytoprotective and anti-inflammatory pathways, such as Nrf2 and NF-κB, provides a mechanistic basis for its therapeutic potential and suggests a targeted biological activity rather than indiscriminate toxicity.

Significant gaps in the toxicological data remain. To advance **Swietenine** as a viable clinical candidate, future research must prioritize:

- Sub-acute and Chronic Toxicity Studies: To evaluate the effects of long-term, repeated administration.
- Genotoxicity Assays: To assess the potential for DNA damage and mutagenesis.
- Reproductive and Developmental Toxicity Studies: To determine any effects on fertility and embryonic development.
- Pharmacokinetic and ADME Studies: To understand the absorption, distribution, metabolism, and excretion of Swietenine, which is crucial for bridging preclinical and clinical dosing.

Addressing these areas will provide the comprehensive safety profile required by regulatory agencies and enable the full therapeutic potential of **Swietenine** to be explored responsibly.

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